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molecular formula C13H12ClFN2O3 B8501972 2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid

2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid

Cat. No. B8501972
M. Wt: 298.70 g/mol
InChI Key: RDETZPQUOZMZOR-UHFFFAOYSA-N
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Patent
US08053442B2

Procedure details

To a solution of 6-chloro-5-fluoroindole (1.8 g, 10.8 mmol) and Ac2O (10 mL) in AcOH (30 mL) was added L-serine (2.2 g, 20.9 mmol), the mixture was heated to 80° C. After TLC indicated the reaction was complete, the mixture was cooled to 0° C., neutralized to pH 11, and washed with MTBE. The aqueous phase was acidified to pH 2 and extracted with EtOAc. The combined organic layers were washed with water and brine, dried with Na2SO4, filtered, and concentrated. The residue was purified with chromatography (Petroleum ether/EtOAc 1:1) to give 2-acetylamino-3-(6-chloro-5-fluoro-1H-indol-3-yl)-proprionic acid as a light yellow solid (1.2 g, 37% yield).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][C:3]=1[F:11].[CH3:12][C:13](OC(C)=O)=[O:14].[NH2:19][C@H:20]([C:23]([OH:25])=[O:24])[CH2:21]O>CC(O)=O>[C:13]([NH:19][CH:20]([CH2:21][C:6]1[C:5]2[C:9](=[CH:10][C:2]([Cl:1])=[C:3]([F:11])[CH:4]=2)[NH:8][CH:7]=1)[C:23]([OH:25])=[O:24])(=[O:14])[CH3:12]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1=C(C=C2C=CNC2=C1)F
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
2.2 g
Type
reactant
Smiles
N[C@@H](CO)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
WASH
Type
WASH
Details
washed with MTBE
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with chromatography (Petroleum ether/EtOAc 1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)O)CC1=CNC2=CC(=C(C=C12)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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